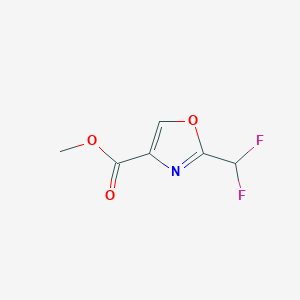
Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . This field of research has seen significant advancements due to the invention of multiple difluoromethylation reagents .
Applications De Recherche Scientifique
Fluorescent Probes and Photophysical Properties
A study demonstrated the synthesis of several 2,5-disubstituted oxazole-4-carboxylates, highlighting their application in the development of fluorescent probes. These compounds were prepared from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives and exhibited significant fluorescence quantum yields and moderate solvent sensitivity, making them promising candidates for fluorescent probes. The study also explored the photophysical properties of these oxazoles when inserted into model peptides, indicating that they maintain good fluorescence levels and solvent sensitivity when linked to peptide chains (Ferreira et al., 2010).
Synthetic Transformations
Research on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid provided insights into the functionalization of these compounds. The study focused on introducing highly basic aliphatic amines into the oxazole structure, demonstrating the versatility of these compounds in organic synthesis (Prokopenko et al., 2010).
Photoisomerization Studies
An investigation into the photochemistry of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate uncovered its potential in photoisomerization studies. This research revealed the formation of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate as a final photoproduct upon UV irradiation, providing valuable data on the photoreactivity of such compounds (Lopes et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate showcased the application of these compounds in producing optically active molecules. This process involved Pd-catalyzed amide coupling and subsequent oxazole formation, illustrating the compound's role in synthesizing macrocyclic azole peptides with high optical purity (Magata et al., 2017).
Anticancer Activity
A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized for anticancer screening against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma. One particular derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity, suggesting the therapeutic potential of these compounds in cancer treatment (Pilyo et al., 2020).
Orientations Futures
Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The future directions in this field could involve further advancements in the synthesis methods and exploration of new applications in pharmaceuticals and other fields.
Propriétés
IUPAC Name |
methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMYYCQUBXUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B2809163.png)
![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)

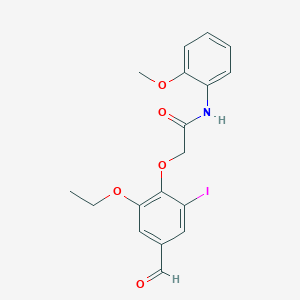
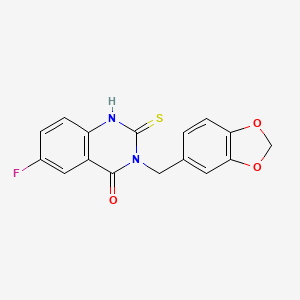

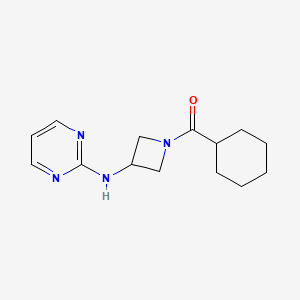
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)
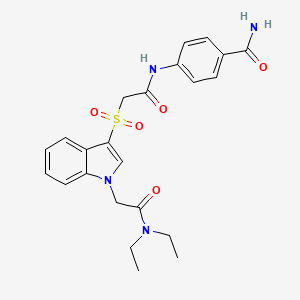
![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)
![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)
